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Foundational

An In-depth Technical Guide to N-(2-Aminobutyryl)-tyrosine: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the dipeptide N-(2-Aminobut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the dipeptide N-(2-Aminobutyryl)-tyrosine, a molecule of interest in peptide-based research and development. While specific literature on this exact dipeptide is sparse, this document synthesizes foundational knowledge of its constituent amino acids, L-tyrosine and the non-proteinogenic L-2-aminobutyric acid, with established principles of peptide chemistry. We will explore its chemical structure, predict its physicochemical properties, and outline detailed protocols for its synthesis and characterization. Furthermore, potential biological activities and applications, particularly its prospective role as an antioxidant, will be discussed, providing a solid framework for researchers and drug development professionals to initiate and advance studies on this and similar peptide structures.

Introduction: The Scientific Rationale

The exploration of novel dipeptides is a burgeoning field in biochemical and pharmaceutical research. Dipeptides, composed of two amino acids linked by a peptide bond, can exhibit unique physicochemical and biological properties distinct from their constituent amino acids.[1] N-(2-Aminobutyryl)-tyrosine is a compelling subject of study due to its composition: it joins a non-proteinogenic amino acid, 2-aminobutyric acid, with the proteinogenic and functionally significant amino acid, tyrosine.

  • L-Tyrosine (Tyr, Y): A precursor to key neurotransmitters like dopamine, norepinephrine, and epinephrine, tyrosine plays a vital role in neurological function and stress response.[2] Its phenolic side chain also imparts antioxidant properties and allows for post-translational modifications such as phosphorylation, a critical process in signal transduction.[3][4]

  • L-2-Aminobutyric Acid (Abu): As a non-proteinogenic amino acid, its incorporation into peptides can confer resistance to enzymatic degradation, potentially enhancing the pharmacokinetic profile of a peptide therapeutic.[5][6] Studies have also suggested its involvement in metabolic pathways and potential immunomodulatory effects.[7]

The combination of these two residues in N-(2-Aminobutyryl)-tyrosine suggests a molecule with potential for enhanced stability and biological activity, making it a prime candidate for investigation in drug discovery and development.

Chemical Structure and Predicted Physicochemical Properties

The fundamental characteristics of N-(2-Aminobutyryl)-tyrosine are dictated by the individual properties of its amino acid components and the nature of the peptide bond.

Chemical Structure

The structure of N-(2-Aminobutyryl)-tyrosine consists of an L-2-aminobutyric acid residue linked to the N-terminus of an L-tyrosine residue via a peptide bond.

Caption: Chemical structure of N-(2-Aminobutyryl)-tyrosine.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-(2-Aminobutyryl)-tyrosine, derived from the known properties of its constituent amino acids and general dipeptide characteristics.

PropertyPredicted Value/CharacteristicRationale/Supporting Evidence
Molecular Formula C13H18N2O4Sum of the atomic constituents.
Molecular Weight 266.29 g/mol Calculated from the molecular formula.
Appearance White to off-white solidDipeptides are typically white solids.[8]
Solubility Likely more water-soluble than L-tyrosineDipeptides often exhibit greater water solubility than their parent amino acids.[8] L-tyrosine has limited water solubility.
Isoelectric Point (pI) Estimated to be around 5.5The pI will be influenced by the pKa values of the N-terminal amine, the C-terminal carboxyl group, and the phenolic hydroxyl group of tyrosine. The pI of tyrosine is 5.66.
UV Absorbance Maximum absorbance around 274-280 nmDue to the phenolic chromophore of the tyrosine residue.
Chirality Chiral, exists as stereoisomers (LL, LD, DL, DD)Both constituent amino acids are chiral. The specific stereoisomer will depend on the starting materials used in synthesis.

Synthesis and Purification

The synthesis of N-(2-Aminobutyryl)-tyrosine can be achieved through either solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SolPS). Both methodologies have their advantages, with SPPS being more amenable to automation and high-throughput synthesis, while SolPS can be more cost-effective for large-scale production.[2][9]

General Synthesis Strategy

The core of the synthesis is the formation of a peptide bond between the carboxyl group of N-protected L-2-aminobutyric acid and the amino group of C-protected L-tyrosine. This requires the use of protecting groups to prevent unwanted side reactions and a coupling agent to facilitate amide bond formation.[3][10]

Synthesis_Strategy Abu N-protected L-2-Aminobutyric Acid Dipeptide Protected Dipeptide Abu->Dipeptide Tyr C-protected L-Tyrosine Tyr->Dipeptide Coupling Coupling Agent (e.g., DCC, HATU) Coupling->Dipeptide Deprotection Deprotection Dipeptide->Deprotection Final_Product N-(2-Aminobutyryl)-tyrosine Deprotection->Final_Product

Caption: General workflow for the synthesis of N-(2-Aminobutyryl)-tyrosine.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a standard Fmoc-based solid-phase synthesis approach.[11]

Materials:

  • Fmoc-Tyr(tBu)-Wang resin

  • Fmoc-L-2-aminobutyric acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve Fmoc-L-2-aminobutyric acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal 2-aminobutyric acid.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Purification

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[8][12]

Instrumentation and Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% of mobile phase B over 30-60 minutes.

  • Detection: UV absorbance at 220 nm and 280 nm.

Fractions containing the pure dipeptide are collected, pooled, and lyophilized to obtain the final product as a white fluffy powder.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-(2-Aminobutyryl)-tyrosine.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the dipeptide.

  • Expected Monoisotopic Mass [M+H]⁺: 267.1339 m/z

Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure.[13][14] The expected chemical shifts will be influenced by the solvent and pH.

Predicted ¹H NMR Chemical Shifts (in D₂O):

  • Tyrosine aromatic protons: δ 6.8-7.2 ppm (two doublets)

  • Tyrosine α-proton: δ ~4.5 ppm (multiplet)

  • Tyrosine β-protons: δ ~2.9-3.1 ppm (multiplet)

  • 2-Aminobutyric acid α-proton: δ ~4.2 ppm (multiplet)

  • 2-Aminobutyric acid β-protons: δ ~1.7-1.9 ppm (multiplet)

  • 2-Aminobutyric acid γ-protons: δ ~0.9 ppm (triplet)

2D NMR experiments such as COSY and TOCSY can be used to confirm the connectivity of the protons within each amino acid residue.

Potential Biological Activity and Applications

While specific biological studies on N-(2-Aminobutyryl)-tyrosine are not yet prevalent in the literature, its structure suggests several potential areas of investigation.

Antioxidant Activity

The phenolic hydroxyl group of the tyrosine residue is a known scavenger of reactive oxygen species (ROS).[4] Dipeptides containing tyrosine have been shown to possess potent antioxidant activity.[15] N-(2-Aminobutyryl)-tyrosine is therefore a strong candidate for investigation as a novel antioxidant.

Proposed Mechanism of Antioxidant Action:

Antioxidant_Mechanism cluster_0 N-(2-Aminobutyryl)-tyrosine Dipeptide Dipeptide-Tyr-OH Radical Dipeptide-Tyr-O• (Stable Radical) Dipeptide->Radical H• donation ROS Reactive Oxygen Species (R•) ROH R-H ROS->ROH Radical Quenching

Sources

Exploratory

An In-Depth Technical Guide to N-Acyl Tyrosine Derivatives: A Focus on N-(2-Aminobutyryl)-tyrosine

This technical guide provides a comprehensive overview of N-acyl tyrosine derivatives, a class of molecules with growing interest in pharmaceutical and biotechnological research. While this guide will delve into the synt...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-acyl tyrosine derivatives, a class of molecules with growing interest in pharmaceutical and biotechnological research. While this guide will delve into the synthesis, properties, and applications of this class of compounds, it will place a particular emphasis on N-(2-Aminobutyryl)-tyrosine (CAS 101265-94-5), a specific derivative for which detailed public data is emerging. For comparative and illustrative purposes, extensive reference will be made to the well-characterized analogue, N-acetyl-L-tyrosine.

This document is intended for researchers, scientists, and drug development professionals seeking to understand the technical nuances of these compounds, from fundamental chemical properties to potential therapeutic applications.

Introduction to N-Acyl Tyrosine Derivatives

N-acyl tyrosine derivatives are compounds in which an acyl group is attached to the alpha-amino group of tyrosine, a non-essential amino acid.[1] This modification can significantly alter the physicochemical properties of the parent tyrosine molecule, such as its solubility, stability, and bioavailability. The acyl group can vary from a simple acetyl group to more complex fatty acid chains, each conferring unique characteristics to the resulting molecule.

The primary impetus for the development of N-acyl tyrosine derivatives has been to overcome the limitations of L-tyrosine itself, particularly its low water solubility, which can be a significant hurdle in pharmaceutical formulations. By modifying the amino group, researchers can fine-tune the molecule's properties for specific applications, ranging from parenteral nutrition to targeted drug delivery.

Physicochemical Properties

The properties of N-acyl tyrosine derivatives are largely dictated by the nature of the acyl substituent. However, some general trends can be observed.

PropertyL-TyrosineN-acetyl-L-tyrosineN-(2-Aminobutyryl)-tyrosine (Predicted)
CAS Number 60-18-4537-55-3101265-94-5
Molecular Formula C₉H₁₁NO₃C₁₁H₁₃NO₄C₁₃H₁₈N₂O₄
Molecular Weight 181.19 g/mol 223.22 g/mol 266.29 g/mol
Water Solubility LowHighModerate to High
Predicted Boiling Point Decomposes364.51°C559.3±50.0 °C
Predicted Density 1.456 g/cm³1.2446 g/cm³1.278±0.06 g/cm³
Predicted pKa 2.20 (carboxyl), 9.11 (amino), 10.07 (phenol)3.15±0.103.03±0.10

Data for N-(2-Aminobutyryl)-tyrosine are predicted and have not been experimentally verified in publicly available literature. Data for N-acetyl-L-tyrosine is from established sources.

The addition of the acyl group generally increases the molecular weight and can significantly impact the polarity and, consequently, the solubility of the compound. The high water solubility of N-acetyl-L-tyrosine, for instance, has made it a preferred choice for intravenous nutritional solutions.

Synthesis of N-Acyl Tyrosine Derivatives

The synthesis of N-acyl tyrosine derivatives typically involves the acylation of the amino group of L-tyrosine. Several methods have been developed, with the choice of acylating agent and reaction conditions being crucial for achieving high yield and purity.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-acyl tyrosine derivatives.

Synthesis_Workflow Tyrosine L-Tyrosine Reaction Acylation Reaction Tyrosine->Reaction AcylatingAgent Acylating Agent (e.g., Acetic Anhydride, Acyl Chloride) AcylatingAgent->Reaction Solvent Solvent (e.g., Water, Organic Solvent) Solvent->Reaction Base Base (e.g., NaOH, Triethylamine) Base->Reaction Neutralization Neutralization & Crystallization Reaction->Neutralization Purification Purification (e.g., Recrystallization, Chromatography) Neutralization->Purification FinalProduct N-Acyl Tyrosine Derivative Purification->FinalProduct

Caption: Generalized workflow for the synthesis of N-acyl tyrosine derivatives.

Experimental Protocol: Synthesis of N-acetyl-L-tyrosine

This protocol is based on established methods for the synthesis of N-acetyl-L-tyrosine and serves as a representative example for the synthesis of N-acyl tyrosine derivatives.[2][3][4][5]

Materials:

  • L-Tyrosine

  • Acetic anhydride

  • Sodium hydroxide (NaOH) solution (e.g., 40%)

  • Hydrochloric acid (HCl) for neutralization

  • Activated carbon for decolorization

  • Purified water

Procedure:

  • Dissolution: Suspend L-tyrosine in purified water in a reaction vessel.

  • Basification: While stirring vigorously, slowly add NaOH solution to the suspension until the L-tyrosine is completely dissolved and the desired alkaline pH is reached.

  • Acylation: Gradually add acetic anhydride to the reaction mixture. The temperature should be carefully controlled, typically between 50-80°C. The reaction is monitored for completion, often using a ninhydrin test to detect the presence of the free amino group of L-tyrosine.

  • Neutralization and Crystallization: Once the reaction is complete, cool the mixture and slowly add HCl to neutralize the excess base and precipitate the N-acetyl-L-tyrosine crude product.

  • Purification: The crude product is collected and can be further purified by dissolving it in hot water, treating it with activated carbon to remove colored impurities, followed by filtration and recrystallization.

  • Drying: The purified crystals of N-acetyl-L-tyrosine are then dried to a constant weight.

Causality Behind Experimental Choices:

  • Alkaline Conditions: The acylation reaction is typically carried out under alkaline conditions to deprotonate the amino group of tyrosine, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of the acylating agent.

  • Temperature Control: Careful temperature control is essential to prevent side reactions and degradation of the product.

  • Ninhydrin Test: This colorimetric test is a reliable method for qualitatively assessing the progress of the reaction by detecting the disappearance of the primary amine of the starting material.

Biological Activity and Potential Applications

The biological activity of N-acyl tyrosine derivatives is an area of active research. While L-tyrosine itself is a precursor to important neurotransmitters like dopamine and norepinephrine, the N-acylated forms may have distinct pharmacological profiles.[6]

N-(2-Aminobutyryl)-tyrosine: Inferred Biological Role

Specific biological activity data for N-(2-Aminobutyryl)-tyrosine is not widely available in peer-reviewed literature. However, based on its structure, we can infer potential areas of interest for researchers:

  • Prodrug Potential: The N-acyl linkage may be susceptible to cleavage by enzymes in the body, potentially releasing L-tyrosine and 2-aminobutyric acid. This suggests that N-(2-Aminobutyryl)-tyrosine could act as a prodrug, delivering L-tyrosine with modified pharmacokinetic properties.

  • Neurotransmitter Modulation: As a derivative of tyrosine, it is plausible that this compound could influence catecholamine pathways. Further investigation is required to determine if it can cross the blood-brain barrier and impact neurotransmitter synthesis.

  • Metabolic Effects: The release of 2-aminobutyric acid, a non-proteinogenic amino acid, could have its own metabolic consequences that warrant investigation.

Signaling Pathways of Tyrosine and its Derivatives

The following diagram illustrates the central role of tyrosine in the synthesis of key catecholamines, a pathway that could potentially be influenced by its N-acyl derivatives.

Tyrosine_Pathway cluster_prodrug Prodrug Hypothesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT N_Acyl_Tyr N-Acyl Tyrosine Derivative N_Acyl_Tyr->Tyrosine Enzymatic Cleavage Hydrolysis Potential Hydrolysis

Caption: Potential metabolic fate of N-acyl tyrosine derivatives and their relationship to the catecholamine synthesis pathway.

Analytical Methodologies

The analysis of N-acyl tyrosine derivatives is crucial for quality control during synthesis and for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique.

HPLC-UV Method for Quantification

A general HPLC-UV method can be developed for the quantification of N-acyl tyrosine derivatives.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column

Mobile Phase:

  • A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient conditions would need to be optimized for the specific derivative.

Detection:

  • The tyrosine chromophore allows for UV detection, typically in the range of 270-280 nm.

Validation:

  • The method should be validated for linearity, accuracy, precision, and sensitivity according to standard guidelines.

Future Directions and Conclusion

N-acyl tyrosine derivatives represent a versatile class of compounds with potential applications in various scientific fields. While much of the current knowledge is centered around N-acetyl-L-tyrosine, the broader class of derivatives, including N-(2-Aminobutyryl)-tyrosine, presents exciting opportunities for future research.

Key areas for future investigation include:

  • Elucidation of the Biological Activity of Novel Derivatives: In-depth studies are needed to understand the specific pharmacological effects of compounds like N-(2-Aminobutyryl)-tyrosine.

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion of these compounds is critical for their development as therapeutic agents.

  • Optimization of Synthesis Processes: The development of more efficient and environmentally friendly synthesis methods is an ongoing goal.

References

  • Google Patents. (n.d.). CN102827018A - Preparation method of N-acetyl-L-tyrosine.
  • Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
  • Google Patents. (n.d.). CN1594283A - Process for preparing N-acetyl-L-tyrosine.
  • Slate. (2025, April 25). What is N-Acetyl-L-tyrosine? Cosmetic usage, alternatives, and regulatory insights. Retrieved from [Link]

  • Kumar, R., Ramachandran, U., Raichur, S., Chakrabarti, R., & Jain, R. (2007). Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators. European Journal of Medicinal Chemistry, 42(4), 503–510. [Link]

  • Ni, J., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 788107. [Link]

Sources

Foundational

Physicochemical Characterization of N-(2-Aminobutyryl)-tyrosine: A Guide to Molecular Weight and Isoelectric Point Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-(2-Aminobutyryl)-tyrosine is a dipeptide of interest in various biochemical and pharmaceutical contexts. As with any...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminobutyryl)-tyrosine is a dipeptide of interest in various biochemical and pharmaceutical contexts. As with any peptide-based entity, precise characterization of its fundamental physicochemical properties is a prerequisite for downstream applications, including purification, formulation, and mechanistic studies. This guide provides a comprehensive overview of both the theoretical principles and the practical experimental workflows for determining the molecular weight (MW) and isoelectric point (pI) of this dipeptide. We delve into the causality behind methodological choices, offering field-proven insights for obtaining accurate and reproducible data.

Introduction: The Criticality of Physicochemical Parameters

N-(2-Aminobutyryl)-tyrosine is a dipeptide formed by the linkage of 2-aminobutyric acid and the proteinogenic amino acid L-tyrosine. Tyrosine is a precursor to key neurotransmitters and hormones, making its derivatives, like this dipeptide, potential subjects for neurological and endocrinological research.[1][2] The behavior of this molecule in a biological or chemical system is fundamentally governed by two key parameters:

  • Molecular Weight (MW): The mass of one mole of the substance. It is an intrinsic property essential for confirming chemical identity, ensuring purity, and performing stoichiometric calculations for assays and formulations.

  • Isoelectric Point (pI): The specific pH at which the dipeptide carries no net electrical charge.[3][4] Knowledge of the pI is paramount for developing effective purification strategies (like ion-exchange chromatography), predicting solubility, and ensuring stability in various buffer systems.[5]

This document serves as a technical resource, bridging theoretical calculations with robust experimental protocols to empower researchers in their characterization of N-(2-Aminobutyryl)-tyrosine.

Theoretical Physicochemical Profile

Before undertaking empirical analysis, a theoretical profile provides expected values that guide experimental design and data interpretation.

Chemical Structure and Formula

N-(2-Aminobutyryl)-tyrosine is formed via a peptide bond between the carboxyl group of 2-aminobutyric acid and the amino group of tyrosine. This condensation reaction results in the loss of one molecule of water.

  • 2-Aminobutyric Acid: C₄H₉NO₂ (MW ≈ 103.12 g/mol )[6]

  • L-Tyrosine: C₉H₁₁NO₃ (MW ≈ 181.19 g/mol )[2][7][8]

  • Water (eliminated): H₂O (MW ≈ 18.015 g/mol )

The resulting molecular formula for the dipeptide is C₁₃H₁₈N₂O₄ .

Calculation of Molecular Weight

The theoretical monoisotopic molecular weight is calculated by summing the masses of the constituent amino acids and subtracting the mass of a water molecule.

  • MW (Dipeptide) = MW (2-Aminobutyric Acid) + MW (Tyrosine) - MW (Water)

  • MW (Dipeptide) = 103.12 g/mol + 181.19 g/mol - 18.015 g/mol = 266.295 g/mol

Estimation of Isoelectric Point (pI)

The pI is determined by the pKa values of the ionizable groups in the dipeptide: the N-terminal α-amino group, the C-terminal α-carboxyl group, and the phenolic hydroxyl group of the tyrosine side chain. The pI is the average of the pKa values that bracket the formation of the neutral zwitterionic species.[9]

  • pKa₁ (C-terminal -COOH): ~2.2

  • pKa₂ (N-terminal -NH₃⁺): ~9.6

  • pKa₃ (Tyrosine side chain -OH): ~10.1[8]

Logic of Determination:

  • At a pH below pKa₁ (~2.2), all groups are protonated, and the net charge is +1.

  • As the pH increases past pKa₁, the C-terminal carboxyl group deprotonates (-COO⁻), while the N-terminal amino group remains protonated (-NH₃⁺). The tyrosine side chain is still protonated. The net charge becomes 0. This is the zwitterionic form.

  • As the pH surpasses pKa₂, the N-terminal amino group deprotonates (-NH₂), resulting in a net charge of -1.

The zwitterion exists in the pH range between pKa₁ and pKa₂. Therefore, the pI is calculated by averaging these two values.

  • pI ≈ (pKa₁ + pKa₂) / 2

  • pI ≈ (2.2 + 9.6) / 2 = 5.9

Summary of Theoretical Data
ParameterValueUnit
Molecular FormulaC₁₃H₁₈N₂O₄-
Average Molecular Weight266.30 g/mol
Monoisotopic Molecular Weight266.1267Da
Estimated Isoelectric Point (pI)5.9-

Experimental Workflow: Molecular Weight Verification

Mass spectrometry (MS) is the gold standard for accurately determining the molecular weight of peptides due to its high precision and sensitivity.[10][11] Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules like peptides without causing fragmentation.[12]

Causality of Method: Why ESI-MS?

ESI is chosen because it transfers peptide ions from a liquid solution into the gas phase with minimal energy, preserving the intact molecular ion. This allows for the direct measurement of the mass-to-charge ratio (m/z) of the protonated molecule (e.g., [M+H]⁺), from which the molecular weight (M) can be precisely calculated.

Diagram: ESI-MS Experimental Workflow

ESI_MS_Workflow Sample Dipeptide in Solution (e.g., 50% ACN/H2O + 0.1% Formic Acid) Syringe Syringe Pump (Precise Flow Rate) Sample->Syringe Load ESI_Source ESI Source (High Voltage Applied, Nebulizing Gas) Syringe->ESI_Source Infuse MS_Inlet Mass Spec Inlet (Ion Transfer) ESI_Source->MS_Inlet Ion Generation & Desolvation Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Separates ions by m/z MS_Inlet->Analyzer Ion Beam Detector Detector (Ion Detection) Analyzer->Detector Separated Ions Data Data System (Mass Spectrum Generation) Detector->Data Signal

Caption: Workflow for MW determination using ESI-MS.

Protocol: High-Resolution ESI-MS

This protocol is self-validating through the use of an internal calibrant and the expected high resolution of the mass analyzer, which provides confidence in the mass accuracy.

  • Sample Preparation (Causality: Solubilization and Protonation):

    • Dissolve a small amount (~0.1 mg) of N-(2-Aminobutyryl)-tyrosine in 1 mL of a 50:50 (v/v) solution of acetonitrile (ACN) and deionized water.

    • Add formic acid to a final concentration of 0.1%. This acidic condition ensures the peptide is readily protonated, primarily at the N-terminal amine, to form the [M+H]⁺ ion necessary for positive-ion mode detection.

  • Instrument Calibration (Causality: Mass Accuracy):

    • Calibrate the mass spectrometer according to the manufacturer's protocol using a standard calibration solution. This step is critical to ensure the m/z axis is accurate, allowing for sub-ppm mass error measurements.

  • Direct Infusion Analysis (Causality: Simplicity and Purity Check):

    • Load the prepared sample into a syringe and place it on a syringe pump connected to the ESI source.

    • Infuse the sample at a low flow rate (e.g., 5-10 µL/min). Direct infusion is a straightforward method for a purified compound, minimizing chromatographic effects.

    • Acquire data in positive-ion mode over a relevant mass range (e.g., m/z 100-500).

  • Data Analysis (Causality: Identity Confirmation):

    • Process the resulting mass spectrum.

    • Identify the peak corresponding to the singly charged protonated molecule, [M+H]⁺.

    • The expected m/z for this ion would be 266.1267 (monoisotopic mass) + 1.0078 (mass of H⁺) = 267.1345 .

    • Confirm that the measured m/z matches this theoretical value within a narrow mass tolerance (e.g., < 5 ppm).

Experimental Workflow: Isoelectric Point Determination

Isoelectric focusing (IEF) separates molecules based on their pI in a pH gradient.[13] Capillary IEF (cIEF) is a modern, high-resolution automated technique that offers significant advantages over traditional gel-based IEF.[14]

Causality of Method: Why cIEF?

cIEF is selected for its high resolving power, quantitative accuracy, and automation. In cIEF, a pH gradient is established within a capillary. When a voltage is applied, the dipeptide migrates until it reaches the pH that equals its pI, at which point its net charge is zero, and migration ceases.[15][16] This "focusing" effect results in sharp, well-resolved peaks.

Diagram: cIEF Experimental Workflow

cIEF_Workflow Sample Sample Mixture: Dipeptide + Pharmalytes + pI Markers Injection Capillary Injection (Pressure or Vacuum) Sample->Injection Prepare Focusing Focusing Step (High Voltage Applied) Anolyte (+) & Catholyte (-) Injection->Focusing Introduce Mobilization Mobilization Step (Chemical or Pressure) Sweeps focused zones past detector Focusing->Mobilization Focus Detection UV Detector (e.g., 280 nm) Mobilization->Detection Mobilize Data Data System (Generates Electropherogram) Detection->Data Signal

Caption: Workflow for pI determination using cIEF.

Protocol: Capillary Isoelectric Focusing (cIEF)

This protocol is self-validating through the inclusion of bracketing pI markers, which create an internal calibration curve for each run, ensuring the accuracy of the determined pI.

  • Sample Preparation (Causality: Gradient Formation and Calibration):

    • Prepare a sample mixture containing the dipeptide (~0.5 mg/mL), carrier ampholytes (e.g., a broad range pH 3-10 Pharmalyte solution), and at least two well-characterized pI markers that bracket the expected pI of 5.9 (e.g., pI markers at 5.2 and 7.0).

    • The carrier ampholytes are a mixture of small molecules with a range of pI values; under an electric field, they align to create the stable pH gradient. The pI markers serve as internal standards to calibrate the system.

  • Capillary and Electrolyte Setup (Causality: Establishing the Electric Field):

    • Install a coated capillary to minimize electroendosmotic flow.

    • Fill the anode vial with a dilute acidic solution (the anolyte, e.g., phosphoric acid) and the cathode vial with a dilute basic solution (the catholyte, e.g., sodium hydroxide).

  • Injection and Focusing (Causality: Separation):

    • Inject the sample mixture into the capillary.

    • Place the capillary ends into the anolyte and catholyte vials and apply a high voltage (e.g., 25-30 kV).

    • Maintain the voltage for a set time (e.g., 8-10 minutes) until the current drops to a stable, low value. This indicates that all components, including the dipeptide and ampholytes, have migrated to their respective pI positions and focusing is complete.

  • Mobilization and Detection (Causality: Data Acquisition):

    • After focusing, mobilize the focused zones past a UV detector (set to 280 nm to detect the tyrosine residue). Mobilization can be achieved by applying pressure to the inlet vial or by chemical means (adding salt to one of the electrolyte vials).

    • This step is necessary because the focused bands are stationary; mobilization sweeps them past the fixed detector window to generate a signal.

  • Data Analysis (Causality: pI Calculation):

    • The output is an electropherogram showing detector response versus time.

    • Create a calibration curve by plotting the known pI of the internal markers against their migration times.

    • Determine the migration time of the N-(2-Aminobutyryl)-tyrosine peak and use the calibration curve to interpolate its experimental pI. The result should be close to the theoretical value of 5.9.

Conclusion

The accurate determination of molecular weight and isoelectric point is a foundational activity in the lifecycle of any peptide-based research or development project. For N-(2-Aminobutyryl)-tyrosine, theoretical calculations predict a molecular weight of approximately 266.30 g/mol and an isoelectric point of around 5.9. This guide has outlined robust, high-confidence experimental methods—ESI-MS for molecular weight and cIEF for isoelectric point—that can be used to empirically validate these values. By understanding the causality behind each protocol step, researchers can confidently generate the precise physicochemical data required for advancing their scientific objectives.

References

  • The Organic Chemistry Tutor. (2019, October 25). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tyrosine. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tyrosine Phase change data. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Tyrosine. PubChem. Retrieved from [Link]

  • Perez-Riverol, Y., et al. (2015). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Bioinformatics, 31(18), 2943–2949. Retrieved from [Link]

  • Asymmetric Matters. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Retrieved from [Link]

  • Michalkova, J., et al. (2019). Ab initio study of molecular properties of l-tyrosine. Journal of Molecular Modeling, 25(1), 16. Retrieved from [Link]

  • Wikipedia. (n.d.). Tyrosine. Retrieved from [Link]

  • JoVE. (2023, April 30). Peptide Identification Using Tandem Mass Spectrometry. Journal of Visualized Experiments. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Are the Methods for Measuring Peptide Molecular Weight Distribution. MtoZ Biolabs. Retrieved from [Link]

  • Zhang, H., & Stoller, G. (2003). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Molecular Biology, Chapter 10, Unit 10.21. Retrieved from [Link]

  • Furtado, A. F., et al. (1994). Production of 2-aminobutyrate by Megasphaera elsdenii. Canadian Journal of Microbiology, 40(5), 393-396. Retrieved from [Link]

  • Khan Academy. (n.d.). Isoelectric focusing. Retrieved from [Link]

  • A beginner's guide to mass spectrometry–based proteomics. (2020). Essays in Biochemistry, 64(3), 425–437. Retrieved from [Link]

  • Becker, J., & Wittmann, C. (2012). Perspectives of biotechnological production of L-tyrosine and its applications. Applied Microbiology and Biotechnology, 94(6), 1417–1429. Retrieved from [Link]

  • Ros, A., & Faupel, M. (2013). Isoelectric Point Separations of Peptides and Proteins. Methods in Molecular Biology, 963, 197–207. Retrieved from [Link]

  • Biotage. (2023, February 6). How to use the isoelectric point to inform your peptide purification mobile phase pH. Biotage. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). How do I calculate the isoelectric point of amino acids, each of which has more than two values of pKa?. Retrieved from [Link]

  • Isoelectric Focusing: Principles, Applications, Advantages, and Limitations. (n.d.). Proteomics, 1(1). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A-Tyr-Hemorphins for Opioid Receptor Probing

A Senior Application Scientist's Guide to Synthesizing and Characterizing Novel Hemorphin Analogs for Enhanced Receptor Binding Studies Authored By: Abstract This document provides a comprehensive guide for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesizing and Characterizing Novel Hemorphin Analogs for Enhanced Receptor Binding Studies

Authored By:

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of a novel dipeptide motif, 2-aminobutyric acid-Tyrosine (Abu-Tyr), into hemorphin peptide backbones. Hemorphins, endogenous opioid peptides derived from hemoglobin, represent a promising class of molecules for the development of novel analgesics and therapeutic agents.[1][2][3] This guide details the scientific rationale, step-by-step protocols for solid-phase peptide synthesis (SPPS), and methodologies for in-vitro receptor binding assays to characterize these novel analogs. The incorporation of Abu-Tyr at the N-terminus is hypothesized to enhance receptor affinity and selectivity by introducing unique conformational constraints and potential new binding interactions. All protocols are designed to be self-validating, with explanations of the underlying principles to ensure experimental success and data integrity.

Introduction: The Rationale for Abu-Tyr Hemorphin Analogs

Hemorphins are naturally occurring peptides that exhibit affinity for opioid receptors and are involved in various physiological processes, including pain modulation.[1][2][4] The native sequences, however, can be susceptible to enzymatic degradation and may possess suboptimal receptor binding profiles for therapeutic applications. The design and synthesis of hemorphin analogs have been shown to significantly alter their activity and affinity for opioid receptors.[1][5]

The N-terminus of opioid peptides is critical for receptor interaction. Modifications at this position can profoundly influence binding affinity and selectivity.[6][7][8] The decision to incorporate a 2-aminobutyric acid-Tyrosine (Abu-Tyr) dipeptide is based on the following expert insights:

  • Conformational Rigidity: The ethyl side chain of Abu introduces a degree of conformational restriction at the N-terminus, which can pre-organize the peptide into a bioactive conformation favored by the receptor's binding pocket.

  • Enhanced Hydrophobic Interactions: The Abu residue can establish favorable hydrophobic interactions within the receptor, potentially increasing binding affinity.

  • Preservation of the Tyrosine "Address": The N-terminal tyrosine residue is a crucial pharmacophore for most opioid peptides, interacting with a specific sub-pocket in the opioid receptors. The Abu-Tyr dipeptide preserves this essential tyrosine while introducing the beneficial conformational constraints of Abu.

  • Potential for Increased Enzymatic Stability: Modifications at the N-terminus can sterically hinder the action of exopeptidases, thereby increasing the in vivo half-life of the peptide analog.

This guide will walk you through the entire process, from the initial synthesis of the Abu-Tyr-hemorphin analogs to their comprehensive characterization in receptor binding assays.

Synthesis of Abu-Tyr-Hemorphin Analogs

The synthesis of these novel peptide analogs is best achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9][10][11]

Materials and Reagents
  • Resins: Rink Amide MBHA resin (for C-terminal amide peptides)

  • Fmoc-Protected Amino Acids: Standard Fmoc-amino acids with appropriate side-chain protecting groups (e.g., Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH).

  • Specialty Dipeptide: Fmoc-Abu-Tyr(tBu)-OH (This may need to be custom synthesized or sourced from a specialized supplier).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Activation Base: DIPEA (N,N'-Diisopropylethylamine).

  • Fmoc-Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide).

  • Solvents: DMF, DCM (Dichloromethane), Methanol.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, Dithiothreitol (DTT) (e.g., 95:2.5:2.5:1 v/v/v/w).

  • Precipitation/Wash Solvent: Cold diethyl ether.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic Abu-Tyr-hemorphin-7 analog (Abu-Tyr-Pro-Trp-Thr-Gln-Arg-Phe-NH2).

Step 1: Resin Preparation

  • Place the Rink Amide MBHA resin in a reaction vessel.

  • Swell the resin in DMF for 30 minutes.

  • Drain the DMF.

Step 2: First Amino Acid Coupling (Fmoc-Phe-OH)

  • Dissolve Fmoc-Phe-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

  • Add DIPEA (6 eq) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 2 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 3: Fmoc-Deprotection

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain and repeat the 20% piperidine treatment for 15 minutes.

  • Drain and wash the resin with DMF (5x).

Step 4: Subsequent Amino Acid Couplings

  • Repeat Step 2 and Step 3 for each subsequent amino acid in the sequence (Arg, Gln, Thr, Trp, Pro).

Step 5: Coupling of the Fmoc-Abu-Tyr(tBu)-OH Dipeptide

  • Follow the same procedure as in Step 2, using the Fmoc-Abu-Tyr(tBu)-OH dipeptide building block. This is a critical step that incorporates the novel N-terminal modification.

  • After coupling, perform a final Fmoc-deprotection as described in Step 3.

Step 6: Cleavage and Deprotection

  • Wash the fully assembled peptide-resin with DCM (5x) and dry under vacuum.

  • Add the cleavage cocktail to the resin.

  • Gently agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

SPPS_Workflow Resin Swell Resin Coupling Couple Fmoc-AA Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Coupling Next AA Cleavage Cleave & Deprotect Repeat->Cleavage Final AA Purification HPLC Purification Cleavage->Purification Analysis MS/HPLC Analysis Purification->Analysis

Caption: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Workflow.

In-Vitro Receptor Binding Assays

To evaluate the binding characteristics of the newly synthesized Abu-Tyr-hemorphin analogs, competitive radioligand binding assays are performed.[12][13][14][15][16] These assays determine the affinity (Ki) of the unlabeled analog for a specific opioid receptor subtype (μ, δ, or κ) by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents
  • Receptor Source: Commercially available cell membranes expressing human μ-, δ-, or κ-opioid receptors (e.g., from CHO or HEK293 cells).

  • Radioligands:

    • [³H]-DAMGO (for μ-opioid receptor)

    • [³H]-DPDPE (for δ-opioid receptor)

    • [³H]-U69,593 (for κ-opioid receptor)

  • Non-specific Binding Control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Synthesized Abu-Tyr-hemorphin analogs and a native hemorphin control, dissolved in assay buffer.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

Protocol: Competitive Radioligand Binding Assay

Step 1: Assay Preparation

  • Prepare serial dilutions of the Abu-Tyr-hemorphin analogs and the native hemorphin control.

  • On ice, prepare assay tubes for total binding, non-specific binding, and competitive binding.

Step 2: Incubation

  • To each tube, add:

    • 50 μL of assay buffer (for total binding) OR 50 μL of Naloxone (for non-specific binding) OR 50 μL of test compound dilution.

    • 50 μL of the appropriate radioligand at a concentration close to its Kd.

    • 100 μL of the cell membrane preparation.

  • Incubate the tubes at 25°C for 60 minutes.

Step 3: Filtration and Washing

  • Rapidly filter the contents of each tube through the glass fiber filters using the cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

Step 4: Scintillation Counting

  • Place the filters in scintillation vials.

  • Add scintillation cocktail and allow to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

Data Analysis
  • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Prepare Prepare Reagents (Membranes, Radioligand, Test Compounds) Incubate Incubate (Receptor + Radioligand +/- Competitor) Prepare->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze

Caption: Competitive Radioligand Binding Assay Workflow.

Expected Outcomes and Data Presentation

The incorporation of the Abu-Tyr dipeptide is expected to result in hemorphin analogs with altered binding affinities and selectivities for the opioid receptors. The data should be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Binding Affinities (Ki, nM) of Abu-Tyr-Hemorphin Analogs

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Native Hemorphin-715085>1000
Abu-Tyr-Hemorphin-7 25 450 >1000
Positive Control (DAMGO)1.5--
Positive Control (DPDPE)-2.0-

This is example data and does not reflect actual experimental results.

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[17][18][19][20] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, opioid receptor activation can modulate ion channel activity, such as the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic effects of opioids.

Opioid_Signaling Ligand Opioid Ligand (e.g., Abu-Tyr-Hemorphin) Receptor Opioid Receptor (GPCR) Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channels Ion Channels G_Protein->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP GIRK ↑ K+ Efflux (GIRK) Ion_Channels->GIRK Ca_Channel ↓ Ca2+ Influx Ion_Channels->Ca_Channel Effect Neuronal Hyperpolarization ↓ Neurotransmitter Release GIRK->Effect Ca_Channel->Effect

Caption: Canonical Opioid Receptor Signaling Pathway.

Conclusion and Future Directions

This guide provides a robust framework for the synthesis and characterization of novel Abu-Tyr-hemorphin analogs. The detailed protocols and the scientific rationale behind them are intended to empower researchers to explore this promising area of opioid peptide research. The data generated from these studies will be crucial in understanding the structure-activity relationships of hemorphins and in the development of next-generation analgesics with improved therapeutic profiles. Future studies should focus on functional assays (e.g., GTPγS binding or cAMP accumulation assays) to determine the agonist or antagonist properties of these analogs and in vivo studies to assess their analgesic efficacy and pharmacokinetic properties.

References

  • GenScript. (n.d.). Hemorphin-7.
  • Mielczarek, P., et al. (2021). Hemorphins—From Discovery to Functions and Pharmacology. PMC - PubMed Central.
  • Wikipedia. (n.d.). Hemorphin.
  • LKT Labs. (n.d.). Hemorphin-7.
  • Ali, A., et al. (2023). Insights into the interaction between hemorphins and δ-opioid receptor from molecular modeling. Frontiers.
  • Ayoub, M. A., & Vijayan, R. (2021). Hemorphins Targeting G Protein-Coupled Receptors. PMC - PubMed Central.
  • Pehlivanova, D. M., et al. (2023). SYNTHESIS OF PEPTIDE ANALOGS OF VV-HEMORPHIN-7 – ANTINOCICEPTIVE AND ANTIHYPERALGESIC EFFECT. Journal of Chemical Technology and Metallurgy.
  • Todorov, P., et al. (2023). Anticonvulsant Profiles of Three Hemorphin-4 Analogs with Rhodamine B in Mice. PMC.
  • MDPI. (2023). Behavioral Effects and Analgesic Profile of Hemoglobin-Derived Valorphin and Its Synthetic Analog in Rodents. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Med Today. (2025). How opioid receptors work? | Pharmacology. YouTube.
  • Wiley Online Library. (n.d.). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • PMC - NIH. (n.d.). Opioid receptors signaling network.
  • NCBI - NIH. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Google Patents. (n.d.). WO2024174680A1 - Building blocks for difficult peptide synthesis and method of making thereof.
  • Journal of Nuclear Medicine. (2014). N-Terminal Modifications Improve the Receptor Affinity and Pharmacokinetics of Radiolabeled Peptidic Gastrin-Releasing Peptide Receptor Antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R.
  • PubMed. (1989). Opioid receptor affinities of the blood-derived tetrapeptides hemorphin and cytochrophin. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (n.d.). Physiology, Opioid Receptor.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Merck Millipore. (n.d.). Building Blocks for Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis.
  • bioRxiv. (2025). Discovery of non-opioid receptor protein targets of fentanyl and remifentanil by affinity. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • PubMed. (n.d.). Radioligand binding assays and their analysis. Retrieved from [Link]

  • PubMed. (2019). Efficient Building Blocks for Solid-Phase Peptide Synthesis of Spin Labeled Peptides for Electron Paramagnetic Resonance and Dynamic Nuclear Polarization Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Opioid receptor.
  • ScienceDirect. (2022). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Retrieved from [Link]

  • MedCentral. (2026). Should Buprenorphine Be a First-Line Opioid Therapy for Pain?. Retrieved from [Link]

  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • PMC - NIH. (n.d.). Introduction to Peptide Synthesis.
  • RSC Publishing. (n.d.). Selective N-terminal functionalization of native peptides and proteins. Retrieved from [Link]

  • Digital Commons @ Michigan Tech. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Retrieved from [Link]

  • PMC - NIH. (n.d.). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform.
  • Oxford Academic. (n.d.). Principles and Practice of Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Opioid receptors | Introduction.
  • YouTube. (2016). Insights into Opiate Binding and Activation of μ-Opioid Receptors -- Amir Barati Farimani. Retrieved from [Link]

  • PMC - NIH. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
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Application

Using Abu-Tyr as a non-natural amino acid scaffold in drug discovery

Application Note: Engineering Stable Peptide Therapeutics using the Abu-Tyr Scaffold Executive Summary In modern peptide drug discovery, metabolic instability and rapid clearance limit the therapeutic potential of natura...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Stable Peptide Therapeutics using the Abu-Tyr Scaffold

Executive Summary

In modern peptide drug discovery, metabolic instability and rapid clearance limit the therapeutic potential of natural sequences. A critical strategy to overcome these limitations is isosteric replacement —substituting natural amino acids with non-canonical analogs that retain steric geometry while altering chemical reactivity.

This guide details the application of Abu-Tyr (2-aminobutyric acid linked to Tyrosine) as a structural scaffold. Specifically, it focuses on using Abu (α-aminobutyric acid) as a redox-stable isostere for Cysteine (Cys) or as a hydrophobic modulator in Tyrosine-rich bioactive peptides (e.g., Hemorphins). By incorporating the Abu-Tyr motif, researchers can eliminate labile disulfide bonds, tune receptor selectivity via hydrophobic adjustments, and significantly extend serum half-life without disrupting the bioactive conformation.

Scientific Basis & Mechanism

The Chemistry of Abu (2-Aminobutyric Acid)

Abu is a non-proteinogenic amino acid that is structurally isosteric with Cysteine but chemically distinct.

  • Cysteine: Side chain -CH2-SH (Thiol). Prone to oxidation, disulfide scrambling, and dimerization.

  • Abu: Side chain -CH2-CH3 (Ethyl). Chemically inert, redox-stable, and hydrophobic.

The Abu-Tyr Scaffold Utility

The "Abu-Tyr" motif is particularly valuable in two contexts:

  • Disulfide Deletion (Cys → Abu): In peptides where a Cysteine precedes a Tyrosine (Cys-Tyr), replacing Cys with Abu prevents cyclization or dimerization while maintaining the backbone geometry required for Tyrosine receptor binding.

  • Hydrophobic Tuning (Val/Gly → Abu): In opioid peptides (like Hemorphin-4), the N-terminal sequence dictates receptor subtype selectivity (e.g.,

    
     vs. 
    
    
    
    opioid receptors). The Abu-Tyr motif introduces a precise "ethyl" steric bulk that is intermediate between Alanine (methyl) and Valine (isopropyl), allowing for fine-tuning of the hydrophobic pocket fit.

Table 1: Physicochemical Comparison of Scaffold Residues

Amino AcidSide ChainElectronic PropertyStabilityPrimary Application
Cysteine (Cys)

Nucleophilic, Redox-activeLow (Oxidizes)Native Disulfides
Abu

Hydrophobic, InertHigh Redox-stable Isostere
Alanine (Ala)

HydrophobicHighScanning (Loss of contact)
Valine (Val)

Hydrophobic (Bulky)HighSteric occlusion

Experimental Protocol: Solid-Phase Synthesis of Abu-Tyr Peptides

Objective: Synthesize a Hemorphin-4 analog containing the Abu-Tyr scaffold (Abu-Tyr-Pro-Trp-Thr-NH2) using Fmoc chemistry.

Materials Required
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Amino Acids:

    • Fmoc-L-Abu-OH (CAS: 13511-27-8)

    • Fmoc-Tyr(tBu)-OH[1]

    • Fmoc-Pro-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH

  • Coupling Reagents: HBTU or HATU, DIPEA (Diisopropylethylamine).

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), Piperidine.

Step-by-Step Synthesis Workflow

Step 1: Resin Preparation

  • Swell 100 mg Rink Amide resin in DCM for 20 min.

  • Wash with DMF (3x).

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

Step 2: Chain Elongation (C-terminus to N-terminus)

  • Sequence: Thr → Trp → Pro → TyrAbu .[2]

  • Coupling Logic:

    • Dissolve 4 eq. of AA (e.g., Fmoc-Thr(tBu)-OH) and 3.9 eq. HBTU in DMF.

    • Add 8 eq. DIPEA. Activate for 2 min.

    • Add to resin. Shake for 45–60 min at Room Temp.

    • Wash DMF (3x), DCM (3x), DMF (3x).

    • Deprotect (20% Piperidine).

Step 3: The Abu-Tyr Scaffold Formation (Critical Step)

  • Observation: The coupling of Abu onto the N-terminus of Tyr is generally efficient due to the low steric hindrance of the Abu ethyl group.

  • Action:

    • After Fmoc-Tyr(tBu) deprotection, add Fmoc-Abu-OH (4 eq.) / HATU (3.9 eq.) / DIPEA (8 eq.).

    • Double Coupling: Perform this coupling twice (2 x 45 min) to ensure 100% incorporation, as the N-terminal residue defines the pharmacological profile.

Step 4: Cleavage and Isolation

  • Wash resin with DCM and dry under nitrogen.

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Note: Do not use EDT (Ethanedithiol) unless Met/Cys are present elsewhere; Abu does not require scavengers.

  • Precipitate in cold diethyl ether. Centrifuge and lyophilize.

Validation & Analysis

Analytical Validation (LC-MS)

The substitution of Cys or Val with Abu results in a distinct mass shift useful for confirmation.

  • Mass Shift Calculation:

    • Cys (

      
      , MW ~121.1) 
      
      
      
      Abu (
      
      
      , MW ~103.1).
    • 
       Mass:  -18 Da (approx) + loss of Sulfur isotope pattern.
      
  • Purity Check: Target >95% purity via RP-HPLC (C18 column, Gradient: 5-60% ACN in 0.1% TFA).

Biological Stability Assay (Serum Half-Life)

Protocol:

  • Incubate

    
     of peptide (Abu-Tyr analog vs. Native) in 90% Human Serum at 37°C.
    
  • Aliquot

    
     at time points: 0, 15, 30, 60, 120, 240 min.
    
  • Quench with

    
     cold Acetonitrile (precipitates serum proteins).
    
  • Centrifuge (10,000g, 10 min). Analyze supernatant by LC-MS.

  • Expectation: The Abu-Tyr scaffold prevents disulfide shuffling and proteolytic degradation often seen at N-terminal Cys/Tyr sites.

Visualizing the Logic: Abu-Tyr Engineering

The following diagram illustrates the decision matrix for using the Abu-Tyr scaffold in drug design.

AbuTyr_Scaffold_Logic Problem Peptide Instability / Poor Selectivity Analysis Analyze Sequence Motif Problem->Analysis Decision Target Residue Identification Analysis->Decision Path_Cys Target: Cysteine (Cys) (Redox Instability) Decision->Path_Cys Contains Cys-Tyr Path_Val Target: Val/Gly (Hydrophobic Fit) Decision->Path_Val Contains Val-Tyr Solution_Abu Apply Abu-Tyr Scaffold (Replace X with Abu) Path_Cys->Solution_Abu Isosteric Replacement Path_Val->Solution_Abu Steric Tuning Result_Stable Outcome: Redox Stable (No Disulfide Scrambling) Solution_Abu->Result_Stable Result_Select Outcome: Tuned Hydrophobicity (Enhanced Receptor Fit) Solution_Abu->Result_Select

Caption: Decision tree for implementing Abu-Tyr scaffolds to solve stability and selectivity issues in bioactive peptides.

References

  • Anticonvulsant Profiles of Three Hemorphin-4 Analogs with Rhodamine B in Mice. Pharmaceuticals (Basel). (2025). Demonstrates the synthesis and bioactivity of the Abu-Tyr-Pro-Trp-Thr scaffold.[1][2][3][4]

  • A designed cyclic analogue of gomesin has potent activity against Staphylococcus aureus biofilms. Journal of Antimicrobial Chemotherapy. (2015). Details the use of Abu to replace Cysteine in Tyrosine-rich antimicrobial peptides to prevent disulfide formation.

  • Peptidomimetics - A Versatile Route to Biologically Active Compounds. ResearchGate. (2025).[5] Review of non-natural amino acid incorporation (including Abu) for stabilizing pharmacophores.

  • Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants. Int. J. Mol. Sci. (2024).[2][6][7] (Provided for distinction: discusses 3-amino-Tyr vs Abu-Tyr).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing HPLC gradients for separation of Abu-Tyr dipeptides

<Technical Support Center: Optimizing HPLC Gradients for Separation of Abu-Tyr Dipeptides > Introduction Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) gradients for...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Optimizing HPLC Gradients for Separation of Abu-Tyr Dipeptides >

Introduction

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of Abu-Tyr (Aminobutyric acid-Tyrosine) dipeptides. This guide is designed for researchers, scientists, and drug development professionals who are working with these and similar dipeptides. Separating dipeptides, especially isomers, can be a significant chromatographic challenge due to their similar physicochemical properties. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we aim to provide not only procedural steps but also the scientific reasoning behind them to empower you to make informed decisions in your method development.

The Challenge of Separating Abu-Tyr Dipeptides

Abu-Tyr dipeptides, consisting of aminobutyric acid and tyrosine, can exist as various isomers depending on the linkage and stereochemistry. These subtle structural differences lead to very similar hydrophobicity and polarity, making their separation by reversed-phase HPLC (RP-HPLC) particularly challenging.[1] Effective separation is crucial for accurate quantification, impurity profiling, and characterization in research and pharmaceutical development. This guide will walk you through a systematic approach to optimize your HPLC gradient for robust and reproducible separation of these closely related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during the separation of Abu-Tyr dipeptides.

Why am I seeing poor peak resolution or co-elution of my Abu-Tyr dipeptide isomers?

Core Issue: Poor resolution between closely eluting peaks is a common problem when separating isomers. The primary cause is insufficient selectivity of the chromatographic system.

Causality: Selectivity (α) in HPLC is influenced by the mobile phase composition, stationary phase chemistry, and temperature. For peptides, which are ionizable molecules, the pH of the mobile phase is a critical parameter that affects their charge state and, consequently, their interaction with the stationary phase.[2][3]

Troubleshooting Protocol:

  • Modify the Gradient Slope: A shallower gradient increases the separation time and allows for more interaction between the analytes and the stationary phase, which can improve resolution.[4][5]

    • Initial Approach: Start with a shallow gradient, for example, a 1% per minute increase in the organic solvent (acetonitrile).[2][6]

    • Fine-Tuning: If initial separation is observed, further decrease the gradient slope around the elution time of the dipeptides. For maximum resolution, a gradient slope as low as 0.05% per minute can be employed.[4]

  • Adjust Mobile Phase pH: The ionization state of the N-terminus, C-terminus, and the tyrosine side chain of Abu-Tyr dipeptides can be manipulated by changing the mobile phase pH.[7]

    • Acidic Conditions (pH 2-3): Typically, using an acidic mobile phase with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point for peptide separations.[5][8] This protonates the carboxylic acid groups and maintains a positive charge on the amino groups, leading to consistent interactions with the C18 stationary phase.

    • Exploring Different pH Values: If resolution is still poor, consider exploring a different pH range. Moving to a slightly higher pH (e.g., pH 7) can alter the charge distribution on the dipeptides, potentially leading to differential interactions and improved selectivity.[1] However, be mindful of the pH limitations of your silica-based column.[3]

  • Change the Organic Modifier: While acetonitrile is the most common organic solvent for peptide separations, sometimes switching to or adding another solvent like methanol or isopropanol can alter the selectivity.[1][9]

  • Evaluate Column Chemistry: If mobile phase optimization is insufficient, consider a different stationary phase.[2]

    • Alternative C18 Phases: Not all C18 columns are the same. A C18 column with a different bonding density or end-capping might provide the necessary selectivity.

    • Phenyl-Hexyl Phases: The aromatic nature of the phenyl-hexyl phase can offer alternative selectivity for peptides containing aromatic residues like tyrosine through π-π interactions.

Workflow for Optimizing Resolution:

Caption: Troubleshooting workflow for poor peak resolution.

Why are my Abu-Tyr dipeptide peaks tailing?

Core Issue: Peak tailing is a common peak shape problem in HPLC that can affect resolution and integration accuracy.

Causality: For peptides, peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with exposed silanol groups on silica-based columns.[10] At mid-range pH, these silanols can be ionized and interact with positively charged residues on the peptide, leading to tailing. Other causes can include column contamination or a void at the column inlet.[9]

Troubleshooting Protocol:

  • Optimize Mobile Phase Additives:

    • Use an Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a very effective ion-pairing agent that can mask the interactions with silanol groups and improve peak shape.[8] It forms an ion pair with the positively charged sites on the peptide, reducing their interaction with the negatively charged silanols.

    • Adjust Additive Concentration: If you are already using TFA and still see tailing, ensure the concentration is sufficient.

  • Lower the Mobile Phase pH: Reducing the mobile phase pH to below 3 will suppress the ionization of silanol groups, thereby minimizing secondary interactions.[10]

  • Check for Column Contamination: Adsorbed sample components on the column can lead to peak tailing.[11]

    • Column Wash: Flush the column with a strong solvent wash sequence. For a C18 column, this could be a series of washes with water, methanol, acetonitrile, and isopropanol.

  • Inspect the Column Inlet Frit: A partially blocked inlet frit can distort the sample band and cause peak tailing that affects all peaks in the chromatogram.[12]

    • Reverse Flush: If allowed by the manufacturer, reverse-flushing the column may dislodge particulates from the inlet frit.[12]

    • Replace Frit or Column: If reverse-flushing does not resolve the issue, the frit or the entire column may need to be replaced.[12]

  • Consider Sample Solvent: Dissolving your sample in a solvent stronger than the initial mobile phase can cause peak distortion.[9] Ideally, the sample should be dissolved in the initial mobile phase.[9]

My retention times are drifting. What is causing this instability?

Core Issue: Unstable retention times compromise the reliability and reproducibility of your analytical method.

Causality: Retention time drift can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, and column degradation.[13]

Troubleshooting Protocol:

  • Ensure Mobile Phase Stability:

    • Freshly Prepared Mobile Phase: Always use freshly prepared mobile phases. Buffers can support microbial growth, and organic solvents can evaporate over time, changing the composition of the mobile phase.

    • Proper Degassing: Ensure your mobile phases are adequately degassed to prevent bubble formation in the pump, which can lead to flow rate inaccuracies.

  • Control Column Temperature: Temperature has a significant effect on peptide retention.[13][14]

    • Use a Column Oven: A thermostatically controlled column compartment is essential for maintaining a stable column temperature and ensuring reproducible retention times.[13] Even small fluctuations in ambient temperature can cause noticeable shifts.

    • Temperature Optimization: You can also use temperature as a tool to optimize your separation. Increasing the temperature generally decreases retention time and can sometimes improve peak shape.[3][15][16]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a sufficient equilibration time at the starting conditions is crucial.

  • Check for Leaks: Any leaks in the HPLC system can lead to pressure fluctuations and, consequently, unstable flow rates and retention times.

Data Presentation: Effect of Temperature on Retention Time

Temperature (°C)Retention Time of Isomer 1 (min)Retention Time of Isomer 2 (min)Resolution (Rs)
3015.816.51.3
4014.214.81.4
5012.913.41.2

Note: This is example data to illustrate the trend.

Experimental Protocols

Protocol 1: Initial Gradient Scouting

This protocol is designed to quickly determine the approximate elution conditions for your Abu-Tyr dipeptides.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample: Abu-Tyr dipeptide standard mixture dissolved in Mobile Phase A

Procedure:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Scouting Gradient: Run a fast linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[5]

  • Injection: Inject your Abu-Tyr dipeptide standard.

  • Data Analysis: Observe the retention times of your dipeptides. This will give you a starting point for developing a more focused gradient.

Protocol 2: Fine-Tuning the Gradient for Optimal Resolution

Based on the results from the scouting run, this protocol will help you optimize the gradient for maximum resolution.

Procedure:

  • Determine the Elution Window: From the scouting run, identify the percentage of Mobile Phase B at which your dipeptides start to elute and the percentage at which they have fully eluted.

  • Develop a Shallow Gradient: Design a new gradient that is much shallower around this elution window. For example, if your dipeptides eluted between 30% and 40% B in the scouting run, you could try a gradient like:

    • 0-2 min: Hold at 25% B

    • 2-22 min: Linear gradient from 25% to 45% B (1% / min)

    • 22-25 min: Wash with 95% B

    • 25-30 min: Re-equilibrate at 25% B

  • Iterative Optimization: Based on the results of this run, you can further shallow the gradient slope (e.g., to 0.5% / min) or adjust the starting and ending percentages to focus on the region where your dipeptides elute.

Logical Relationship of Gradient Parameters:

Gradient_Optimization cluster_0 Input Parameters cluster_1 Chromatographic Outcomes A Gradient Slope D Resolution A->D Steeper slope decreases resolution E Analysis Time A->E Steeper slope decreases time F Peak Width A->F Steeper slope decreases width B Gradient Duration B->D Longer duration increases resolution B->E Longer duration increases time C Flow Rate C->D Higher flow decreases resolution C->E Higher flow decreases time

Caption: Interplay of gradient parameters and chromatographic results.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • YMC America. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. Retrieved from [Link]

  • (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Guiochon, G., & Beaver, L. A. (1993). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Field, J. K., Euerby, M. R., & Petersson, P. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
  • Delobel, A. (2016). How do I use HPLC to separate peptides with molecular weight between 545 Da and 1731 Da?.
  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. In The Nucleus (Vol. 5, pp. 223-247). Humana Press.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry.
  • Waters Corporation. (n.d.). Influence and Control of Column Temperature in Successful Peptide Mapping. Retrieved from [Link]

  • Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]

  • Lee, H., Lee, J. Y., & Paek, E. (2013). Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Hrynets, Y., & Oleshko, O. (2022). The structures of tyrosine-containing dipeptides in vacuum: Leu-Tyr....
  • Ivanov, A. R., & Karger, B. L. (2001). Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS. Analytical Chemistry, 73(21), 5240-5249.
  • (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Spicer, V., & Krokhin, O. V. (2021). Beyond Molecular Weight: Peptide Characteristics Influencing the Sensitivity of Retention to Changes in Organic Solvent in Reversed-Phase Chromatography. ACS Omega, 6(25), 16457-16465.
  • Wang, Y., & Li, Y. (2019). Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues. Food Chemistry, 277, 439-447.
  • e-Polymers. (2011). Structural properties of Tyr-Tyr-Arg motifs.
  • (n.d.). Chemical structure of (A): C-and N-protected tyrosine dipeptide and (B).

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of Hydrophobic Peptides Containing Abu-Tyr

Welcome to the technical support center dedicated to addressing the complexities of working with hydrophobic peptides, particularly those incorporating 2-aminobutyric acid (Abu) and Tyrosine (Tyr). This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complexities of working with hydrophobic peptides, particularly those incorporating 2-aminobutyric acid (Abu) and Tyrosine (Tyr). This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during their experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges and achieve reliable experimental outcomes.

Understanding the Challenge: Why Abu-Tyr Peptides Can Be Difficult to Solubilize

Peptides rich in hydrophobic residues are notoriously difficult to dissolve in aqueous solutions. The inclusion of the unnatural amino acid 2-aminobutyric acid (Abu), an isomer of aminobutyric acid, alongside the aromatic and hydrophobic Tyrosine (Tyr), can significantly exacerbate this issue. Several key factors contribute to the poor solubility of these peptides:

  • Inherent Hydrophobicity: Both Abu and Tyr possess nonpolar side chains that repel water molecules, leading to a tendency for the peptide to self-associate and precipitate out of aqueous solutions.[1][2]

  • Secondary Structure Formation: Hydrophobic peptides have a propensity to form stable secondary structures, such as β-sheets. These structures can lead to the formation of intermolecular hydrogen bonds, resulting in aggregation and reduced solubility.

  • Isoelectric Point (pI): At its isoelectric point, a peptide has a net neutral charge, minimizing its interaction with water and often leading to its lowest solubility.

This guide will equip you with the knowledge and techniques to systematically address these challenges.

Troubleshooting and FAQs

This section addresses common questions and issues encountered when working with hydrophobic Abu-Tyr containing peptides.

Q1: My lyophilized Abu-Tyr peptide won't dissolve in water or my standard buffer. What should I do first?

A1: This is a very common starting point. Before resorting to stronger solvents, it's crucial to approach this systematically.

  • Initial Assessment: First, confirm the peptide's net charge at neutral pH. You can estimate this by assigning a value of +1 to basic residues (Lys, Arg, His at pH<6, N-terminus) and -1 to acidic residues (Asp, Glu, C-terminus).[3]

  • Gentle Physical Methods: Try gentle sonication in a water bath for 5-10 minutes or brief, gentle warming (not exceeding 40°C) to aid dissolution.[2][3]

  • pH Adjustment: If the peptide has a net positive charge, it is considered basic and may dissolve in a slightly acidic solution (e.g., 10% acetic acid).[1][3] Conversely, if it has a net negative charge, it is acidic and may be soluble in a slightly basic solution (e.g., 0.1 M ammonium bicarbonate). Always check the final pH of your solution.

Q2: I've tried adjusting the pH, but my peptide is still insoluble. What's the next step?

A2: If pH manipulation is insufficient, the next step is to introduce organic co-solvents. Peptides with over 50% hydrophobic residues often require organic solvents for initial solubilization.[2][3]

  • Recommended Co-solvents: The most common and effective co-solvents for hydrophobic peptides are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN).[2][3][4]

  • Stepwise Solubilization: The key is to first dissolve the peptide in a minimal amount of the pure organic solvent. Once fully dissolved, slowly add your aqueous buffer to the peptide-solvent mixture with gentle but constant agitation. This dropwise addition helps prevent the peptide from precipitating out due to a sudden change in solvent polarity.

Q3: Is there a preferred organic solvent for biological assays?

A3: Yes, DMSO is generally the preferred solvent for biological applications due to its relatively low toxicity in most cell culture systems.[2][3] However, it's crucial to be aware of the following:

  • DMSO Concentration: The final concentration of DMSO in your assay should typically not exceed 1%, as higher concentrations can be toxic to cells.[1]

  • Oxidation Concerns: DMSO can oxidize peptides containing Cysteine (Cys) or Methionine (Met) residues. If your peptide contains these amino acids, consider using DMF as an alternative.

Q4: My peptide precipitates when I add the aqueous buffer to the organic solvent. What does this mean and what should I do?

A4: Precipitation upon the addition of an aqueous buffer indicates that you have exceeded the peptide's solubility limit in that final solvent mixture.

  • Re-dissolve and Adjust: If precipitation occurs, you may need to start over with a fresh aliquot of the peptide. Try dissolving it in a slightly larger volume of the organic solvent before adding the aqueous buffer.

  • Consider a Higher Organic Solvent Concentration: Your final working solution may require a higher percentage of the organic co-solvent to maintain solubility. However, always consider the tolerance of your experimental system to the organic solvent.

  • Lyophilization and Re-solubilization: If the peptide precipitates and cannot be redissolved, you can lyophilize the sample to remove the volatile solvents and then attempt to redissolve it in a different solvent system.[2][3]

Q5: Are there any other "last resort" methods for extremely difficult-to-dissolve peptides?

A5: For highly aggregated peptides that resist all other methods, you can consider using strong denaturing agents.

  • Chaotropic Agents: Guanidine hydrochloride (6 M) or urea (8 M) can be effective in disrupting the hydrogen bonding networks that contribute to aggregation.[5]

  • Compatibility Caveat: Be aware that these denaturants are often incompatible with biological assays as they will denature proteins in your experimental system. Their use is generally limited to applications where the peptide's primary sequence is the main interest, rather than its biological activity.

Protocols and Methodologies

Protocol 1: Systematic Solubilization of a Hydrophobic Abu-Tyr Peptide

This protocol provides a step-by-step workflow for systematically determining the optimal solvent for your peptide.

Materials:

  • Lyophilized Abu-Tyr peptide

  • Sterile, distilled water

  • 0.1 M Acetic Acid

  • 0.1 M Ammonium Bicarbonate

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF) - if the peptide contains Cys or Met

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Initial Assessment:

    • Calculate the theoretical net charge of your peptide at neutral pH.

    • Visually inspect the lyophilized peptide for uniformity.

  • Aqueous Solubility Test:

    • Weigh out a small, known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small volume of sterile, distilled water (e.g., 100 µL) and vortex gently.

    • If the peptide does not dissolve, proceed to step 3.

  • pH Adjustment:

    • For Basic Peptides (net positive charge): Add 10% acetic acid dropwise while vortexing until the peptide dissolves.

    • For Acidic Peptides (net negative charge): Add 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.

    • If the peptide remains insoluble, proceed to step 4.

  • Organic Co-solvent Solubilization:

    • To the same tube (or a fresh one with a new aliquot), add a minimal volume of pure DMSO (or DMF) (e.g., 10-20 µL) and vortex until the peptide is completely dissolved.

    • Slowly add your desired aqueous buffer dropwise to the peptide-organic solvent mixture while gently vortexing.

    • Visually monitor for any signs of precipitation.

  • Physical Dissolution Aids:

    • If the peptide is still not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.

    • Alternatively, gently warm the solution to no more than 40°C.[2][4]

  • Clarification:

    • Once the peptide appears dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining micro-particulates.[4]

    • Carefully transfer the supernatant to a new, clean tube.

Visualizing the Solubilization Workflow

G start Start with Lyophilized Abu-Tyr Peptide aqueous Attempt to Dissolve in Water/Buffer start->aqueous ph_adjust Adjust pH (Acidic/Basic) aqueous->ph_adjust Failure soluble Peptide Solubilized aqueous->soluble Success organic Use Organic Co-solvent (e.g., DMSO, DMF) ph_adjust->organic Failure ph_adjust->soluble Success physical Apply Physical Aids (Sonication, Gentle Warming) organic->physical Partial Success organic->soluble Success denaturant Last Resort: Denaturing Agents (Guanidine HCl, Urea) physical->denaturant Failure physical->soluble Success denaturant->soluble Success insoluble Insoluble denaturant->insoluble Failure

Sources

Reference Data & Comparative Studies

Safety & Regulatory Compliance

Safety

N-(2-Aminobutyryl)-tyrosine proper disposal procedures

Executive Summary & Chemical Profile N-(2-Aminobutyryl)-tyrosine (often abbreviated as Abu-Tyr ) is a synthetic dipeptide comprising 2-aminobutyric acid and L-tyrosine.[1] While often used as a metabolic standard, enzyme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-(2-Aminobutyryl)-tyrosine (often abbreviated as Abu-Tyr ) is a synthetic dipeptide comprising 2-aminobutyric acid and L-tyrosine.[1] While often used as a metabolic standard, enzyme substrate, or intermediate in the synthesis of aminopeptidase inhibitors (structurally related to Bestatin/Ubenimex), it presents specific disposal challenges due to its potential biological activity and zwitterionic nature.

Effective disposal is not merely about regulatory compliance; it is about biological containment . As a researcher, you must assume that any tyrosine-derivative peptide possesses the potential to inhibit specific enzymatic pathways or act as a signaling molecule if released into the environment.

Chemical Hygiene Profile
PropertyData / PredictionOperational Implication
Chemical Class Dipeptide / Organic ZwitterionAmphoteric; solubility varies with pH.[1]
Physical State White to off-white powderHigh risk of aerosolization; requires N95/P100 during transfer.[1]
Hazard Classification Irritant (Skin/Eye/Resp) Standard GHS precautions apply.[1][2][3]
Bioactivity Potential Enzyme InhibitorDo NOT dispose of via sanitary sewer (drain).[1]
RCRA Status Non-listed (Not P or U listed)Treat as "Non-Regulated Chemical Waste" requiring incineration.[1]

Pre-Disposal: Segregation & Handling Logic

The Core Directive: Segregation is the first line of defense. Mixing peptide waste with incompatible streams (e.g., strong oxidizers like nitric acid) can lead to exothermic decomposition or the formation of nitrated tyrosine derivatives, which may be shock-sensitive.

Segregation Protocol
  • Isolate from Oxidizers: Tyrosine residues are electron-rich and susceptible to rapid oxidation. Never place Abu-Tyr waste in the same container as chromic acid, permanganates, or peroxides.

  • Solvent Compatibility: Segregate based on the solvent matrix if the peptide is in solution.

    • Aqueous Solutions: Segregate into "Aqueous Organic Waste" (if <24% alcohol) or "Bioactive Aqueous Waste."

    • Organic Solvents: Segregate into "Halogenated" or "Non-Halogenated" solvent waste.[4]

  • Solid Waste: Dedicate a specific solid waste container for "Bioactive Solids."

Visual Workflow: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: N-(2-Aminobutyryl)-tyrosine StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid ContamCheck Contaminated with Acute Toxins? Solid->ContamCheck SolventCheck Solvent Type? Liquid->SolventCheck SolidHaz Hazardous Solid Waste (Incineration) ContamCheck->SolidHaz Yes (e.g., OsO4, CN) SolidBio Bioactive/Chemical Solid (Incineration) ContamCheck->SolidBio No (Pure Peptide) Halogen Halogenated Waste (DCM, Chloroform) SolventCheck->Halogen Contains Halogens NonHal Non-Halogenated Waste (MeOH, Acetonitrile) SolventCheck->NonHal Flammables only Aqueous Aqueous Waste (Buffers/Water) SolventCheck->Aqueous Water/Buffer > 90%

Caption: Decision matrix for segregating N-(2-Aminobutyryl)-tyrosine waste streams to ensure compatibility and compliant destruction.

Detailed Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Powder)

Scenario: Expired reagent or excess weighing powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Double Containment: Place the peptide powder inside a sealable bag (e.g., Ziploc) before placing it into the waste container. This prevents "puffing" of fine dust when the waste container is opened later.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."

    • Constituents: "N-(2-Aminobutyryl)-tyrosine (100%)."[1]

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary for bioactives).

  • Destruction Method: The manifest must request Incineration . Landfilling bioactive peptides is chemically irresponsible as they can leach into groundwater and degrade into nitrogenous loads.

Protocol B: Disposal of HPLC Waste (Liquid)

Scenario: Eluent from purification containing Acetonitrile/Water/TFA and the peptide.

  • pH Adjustment (Critical): If the mobile phase contained Trifluoroacetic acid (TFA), the waste is acidic.

    • Action: Do not neutralize in the waste container unless explicitly trained (exotherm risk). Store as "Acidic Flammable Waste."

  • Container: Use a standard 4L or 20L solvent waste carboy (HDPE or Steel safety can).

  • Labeling:

    • Constituents: List all solvents (e.g., "Acetonitrile 50%, Water 49.9%, TFA 0.1%") and add "Trace N-(2-Aminobutyryl)-tyrosine."

  • Venting: Ensure the cap has a pressure-relief mechanism or is vented if the waste is fresh and potentially off-gassing.

Protocol C: Decontamination of Spills

Scenario: Powder spilled on the benchtop.

  • PPE: Nitrile gloves, lab coat, safety glasses.

  • Containment: Cover the spill with a damp paper towel (water or 70% ethanol) to prevent dust aerosolization.

  • Chemical Deactivation:

    • While not strictly necessary for this peptide, treating the surface with 10% Bleach (Sodium Hypochlorite) for 10 minutes will oxidatively degrade the tyrosine moiety, destroying potential biological activity.

  • Cleanup: Wipe up the bleach residue with water. Dispose of all wipes as solid chemical waste.

Regulatory Compliance & Documentation

Even though N-(2-Aminobutyryl)-tyrosine is not explicitly listed on EPA’s P-list or U-list, it falls under the "General Duty Clause" of safety regulations.[1]

  • EPA Waste Code Assignment:

    • If mixed with Acetonitrile/Methanol: F003 (Spent non-halogenated solvents).

    • If pure solid: Not Regulated (federal), but often regulated as "State-Regulated Waste" (e.g., California) or "Non-RCRA Regulated Chemical."

  • Manifesting: Always describe as "Waste Organic Solid, n.o.s. (N-(2-Aminobutyryl)-tyrosine)."[1]

Visual Workflow: The Disposal Lifecycle

DisposalLifecycle Gen Lab Bench (Generation) Seg Segregation (Solid vs Liquid) Gen->Seg Immediate Label Labeling (Full Chemical Name) Seg->Label Prior to Storage Storage Satellite Accumulation (Secondary Containment) Label->Storage Max 12 Months EHS EHS Pickup (Internal Logistics) Storage->EHS Request Pickup Incineration High-Temp Incineration (Final Destruction) EHS->Incineration Off-site

Caption: The "Cradle-to-Grave" lifecycle for peptide waste, emphasizing incineration as the final fate.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.

  • PubChem. (n.d.). L-Tyrosine (Related Compound Safety Data). National Library of Medicine.

Sources

Handling

Personal protective equipment for handling N-(2-Aminobutyryl)-tyrosine

Executive Risk Profile (The "Why") N-(2-Aminobutyryl)-tyrosine (N-Abu-Tyr) is a dipeptide composed of 2-aminobutyric acid and tyrosine.[1][2] While dipeptides are often erroneously categorized as "low hazard" biologicals...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Profile (The "Why")

N-(2-Aminobutyryl)-tyrosine (N-Abu-Tyr) is a dipeptide composed of 2-aminobutyric acid and tyrosine.[1][2] While dipeptides are often erroneously categorized as "low hazard" biologicals, this specific compound presents a distinct risk profile derived from its tyrosine moiety and physical form.

In the absence of a compound-specific Safety Data Sheet (SDS) for this custom sequence, we apply the Precautionary Principle . We bridge toxicity data from its most hazardous component, N-modified Tyrosine, which is frequently classified as an Eye Irritant (Category 2A) or causing Serious Eye Damage (Category 1) depending on pH and concentration.[1][2]

Critical Hazard Vectors
  • Physical State (Particulate Threat): This compound is typically supplied as a lyophilized powder.[2] The aerodynamic diameter of peptide dust often allows it to bypass nasal filtration, posing a risk of respiratory sensitization.

  • Chemical Reactivity: The phenolic hydroxyl group on the Tyrosine residue is susceptible to oxidation. Handling requires protection not just for the scientist, but to prevent sample degradation from skin proteases and moisture.

  • Bioactivity: As a substrate analogue, N-Abu-Tyr may interact with specific aminopeptidases or tyrosine kinases.[1][2] It must be treated as a Pharmacologically Active Material (PAM) until proven inert.[2]

PPE Architecture: The Defense-in-Depth Matrix

Do not rely on a single barrier. We use a "Swiss Cheese" model where multiple layers of protection overlap to prevent exposure.[2]

Table 1: PPE Selection Matrix
Protection ZoneRoutine Handling (Solid/Powder)Solution Phase (Synthesis/Assay)Technical Rationale
Respiratory N95 / FFP2 Mask (Minimum)Fume Hood (Face Velocity: 0.5 m/s)Peptide dust is a potent sensitizer.[1][2] Standard surgical masks offer zero protection against particulate inhalation.
Ocular Chemical Goggles (Indirect Vent)Safety Glasses with Side ShieldsTyrosine derivatives can cause severe corneal irritation.[2] Goggles prevent dust ingress; glasses suffice for splash risks.[2]
Dermal (Hand) Nitrile (4 mil / 0.10 mm) Double Nitrile or Nitrile + Neoprene Latex is permeable to many organic solvents (e.g., DMF, DCM) used to solubilize this peptide.[2]
Body Lab Coat (High-neck, knit cuffs)Chemical Resistant Apron (if >1g)Knit cuffs prevent "wrist-gap" exposure where the glove meets the sleeve.[1][2]

Operational Workflow & Decision Logic

The following diagram illustrates the decision hierarchy for handling N-Abu-Tyr. This logic ensures that engineering controls (ventilation) are prioritized over PPE.[2]

PeptideSafety Start Start: N-Abu-Tyr Handling StateCheck Check Physical State Start->StateCheck Solid Solid (Lyophilized Powder) StateCheck->Solid Liquid Solution / Solubilized StateCheck->Liquid Balance Engineering Control: Balance Enclosure / Powder Hood Solid->Balance Weighing Hood Engineering Control: Chemical Fume Hood (Sash at 18 inches) Liquid->Hood Pipetting/Mixing SplashProt PPE: Safety Glasses + Double Gloves Hood->SplashProt Secondary Barrier RespProt PPE: N95/P2 Respirator + Goggles Balance->RespProt Secondary Barrier Disposal Disposal: Solid Waste (P-List equivalent) or Biohazard Stream RespProt->Disposal SplashProt->Disposal

Figure 1: Hierarchy of Controls for N-Abu-Tyr.[1][2] Note the distinction between engineering controls (Yellow) and PPE (Red/Green).

Step-by-Step Gowning & Handling Protocol

This protocol is designed to eliminate "cross-contamination vectors"—actions that transfer chemicals from gloves to skin or surfaces.[2]

Phase A: Pre-Operation (Gowning)[1][2]
  • Wash Hands: Use antimicrobial soap and dry thoroughly. Moisture inside gloves increases permeability.[2]

  • Don Lab Coat: Ensure cuffs are knit/elastic. If using an open-cuff coat, tape the sleeve to prevent gap exposure.[2]

  • Don Eyewear: Place goggles/glasses before gloves to avoid touching your face with contaminated hands later.

  • Don Gloves (Primary): Inspect for pinholes.[2] Inflate slightly with air to check integrity if the box is old.

  • Don Gloves (Secondary - Optional): If dissolving N-Abu-Tyr in DMSO or DMF, wear a second pair of nitrile gloves.[1][2] These solvents facilitate transdermal transport of peptides.[2]

Phase B: Handling (The "Clean-Dirty" Rule)
  • Designate Zones: Establish a "Dirty Zone" (inside the hood/balance) and a "Clean Zone" (notebook, door handle).

  • Static Control: Use an anti-static gun or ionizer when weighing the powder. Charged peptide dust is "sticky" and difficult to contain, increasing inhalation risk.

  • Weighing: Never weigh N-Abu-Tyr on an open bench. Use a balance enclosure. If unavailable, weigh inside a fume hood with the sash lowered.

Phase C: Doffing (The Critical Step)

Most exposures occur when taking off PPE.[1][2]

  • Outer Glove Removal: Use the "Beak Method" (pinch outside of cuff, pull inside out) to remove outer gloves.

  • Wash Inner Gloves: If double-gloved, wash the inner layer with 70% Ethanol before touching the lab coat.[2]

  • Eyewear Removal: Handle by the arms/strap only.

  • Hand Wash: Immediately wash hands with soap and water for 20 seconds.

Disposal & Decontamination[3][4][5]

Because N-Abu-Tyr is a bioactive peptide, it cannot be disposed of in the sewer.[1][2]

Waste Streams[2][3]
  • Solid Waste: Contaminated weigh boats, gloves, and paper towels must go into Hazardous Solid Waste (often yellow bag/bin in bio-labs).

  • Liquid Waste: Solutions containing N-Abu-Tyr should be segregated into Organic Waste (if in solvent) or Aqueous Waste (if in buffer).[1][2]

  • Sharps: Any needles used for reconstitution must go immediately into a Sharps container. Do not recap.

Decontamination Solution

To degrade the peptide structure on surfaces:

  • Primary Wipe: 10% Bleach (Sodium Hypochlorite).[2] The oxidative power breaks the peptide bonds and oxidizes the tyrosine residue.

  • Wait Time: Allow 10 minutes contact time.

  • Rinse: Follow with 70% Ethanol to remove bleach residue and prevent corrosion of stainless steel surfaces.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R.[1][2] Washington, DC: U.S. Department of Labor. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Version 4.0. Helsinki: ECHA.[2] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] Washington, DC: ACS. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6057, Tyrosine (Hazard Section). Bethesda, MD: National Library of Medicine. Available at: [Link][1][2]

Sources

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